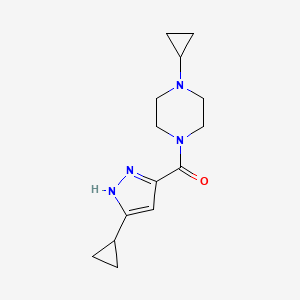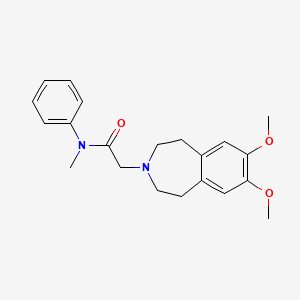
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, also known as CPS-369, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CPS-369 belongs to the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide works by inhibiting the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion. It also inhibits the activity of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. Furthermore, N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic animal models, reduce inflammation in inflammatory bowel disease, and inhibit tumor growth in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its ability to selectively target the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion without affecting other tissues. However, one limitation of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
Future research on N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide could focus on its potential as a therapeutic agent in the treatment of diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the safety and efficacy of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide in clinical trials, as well as its potential use in combination with other therapeutic agents. Furthermore, research could focus on the development of novel analogs of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide with improved pharmacological properties.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide involves the reaction between 3-methylbenzenesulfonyl chloride and cyclopentylamine, followed by the addition of 3-aminopropionitrile and subsequent reduction using sodium borohydride. The resulting product is N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antidiabetic, anti-inflammatory, and antitumor properties.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-4-8-14(11-12)20(18,19)10-9-15(17)16-13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNBRSPIVIHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)

